3-amino-5-chloro-4-methyl-2(1H)-Pyridinone
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Overview
Description
3-amino-5-chloro-4-methyl-2(1H)-Pyridinone: is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a methyl group at the fourth position The pyridinone ring is a six-membered ring containing one nitrogen atom and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-4-methylpyridine, chlorination can be carried out using thionyl chloride to introduce the chlorine atom at the fifth position. Subsequent oxidation using an oxidizing agent like potassium permanganate can yield the desired pyridinone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the process involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
Chemistry: 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways is of particular interest.
Industry: In the material science industry, this compound is explored for its potential use in the development of novel materials with unique properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes is a key aspect of its mechanism of action.
Comparison with Similar Compounds
3-amino-4-methyl-2(1H)-Pyridinone: Lacks the chlorine atom at the fifth position.
5-chloro-4-methyl-2(1H)-Pyridinone: Lacks the amino group at the third position.
3-amino-5-chloro-2(1H)-Pyridinone: Lacks the methyl group at the fourth position.
Uniqueness: 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino, chlorine, and methyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Biological Activity
3-Amino-5-chloro-4-methyl-2(1H)-pyridinone is a pyridinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by various studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C6H7ClN2O
- Molecular Weight : 162.58 g/mol
1. Antimicrobial Activity
Research indicates that pyridinone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) against various pathogens and found that compounds in this class were effective against both Gram-positive and Gram-negative bacteria.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Pseudomonas aeruginosa | 1.00 |
These results suggest that the compound may serve as a lead for developing new antibiotics .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects against several cancer cell lines, including gastric and breast cancer cells, with IC50 values indicating potent activity.
Cell Line | IC50 (µM) |
---|---|
GTL-16 (gastric carcinoma) | 0.06 |
MDA-MB-468 (breast cancer) | 0.08 |
HCT-116 (colon cancer) | 0.05 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, including downregulation of cyclin D1 and Mcl-1 .
3. Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in neuroprotection. A study highlighted its potential as an inhibitor of catechol O-methyl transferase (COMT), which plays a role in dopamine metabolism. The compound demonstrated protective effects against oxidative stress in neuronal models, suggesting its utility in treating neurodegenerative diseases such as Parkinson's disease .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In a controlled study, this compound was tested against clinical isolates of resistant bacterial strains. The results indicated a significant reduction in bacterial load, supporting its potential as a therapeutic agent.
- Cancer Cell Line Studies : A series of experiments involving different cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis, particularly in cells with overexpressed growth factor receptors.
- Neuroprotective Mechanism : In vitro assays showed that treatment with the compound reduced markers of oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-amino-5-chloro-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |
InChI Key |
WNDWSFOCSMZNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1Cl)N |
Origin of Product |
United States |
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